N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide is a benzimidazole derivative featuring a benzamide moiety substituted with a bromine atom at the para position and a benzimidazole ring linked via a phenyl group. While the exact compound described in the evidence is N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS RN: 301228-29-5, molecular formula: C₁₆H₁₄BrN₃O, molecular weight: 344.21) , the phenyl-linked analog shares structural similarities. The ethyl-linked variant has a benzimidazole ring connected to the benzamide through a two-carbon chain, with the bromine atom enhancing electronic and steric properties.
Key identifiers for the ethyl-linked analog include:
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRZEYELKGVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification Techniques
Analytical Methods
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HPLC : Purity analysis using a C18 column (mobile phase: acetonitrile/water, 70:30).
-
NMR : NMR (DMSO-d6) confirms structure via characteristic peaks: δ 7.38 (d, 1H, Ar-H), 7.56 (d, 1H, Ar-H), 8.97 (s, 1H, NH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Key Advantages |
|---|---|---|---|---|
| Classical Synthesis | 85–90 | 99.2 | 24–36 hrs | High reproducibility |
| Microwave-Assisted | 78–82 | 98.5–99.0 | 1–2 hrs | Rapid, energy-efficient |
| Industrial Production | 90–92 | 99.5 | Continuous | Scalable, cost-effective |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of benzamide, including N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide, exhibit notable anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts induced by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions like periodontal disease .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound and similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies involving K562 cell lines (both sensitive and resistant to imatinib) revealed that these compounds could induce apoptosis and exhibit cytotoxicity, making them candidates for further development in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole moiety followed by bromination and amide formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of benzimidazole derivatives highlight their effectiveness against a range of bacterial and fungal strains. For example, compounds similar to this compound have shown significant inhibitory activity against Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting their potential use as antimicrobial agents .
Analgesic Effects
Some studies have reported analgesic effects associated with benzimidazole derivatives. These compounds have been shown to reduce pain responses in animal models, indicating their potential for development as non-opioid analgesics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may induce cell cycle arrest, apoptosis, or inhibit specific signaling pathways, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Findings
Substituent Effects :
- Bromo vs. Nitro : Bromine, being electron-withdrawing, may enhance lipophilicity and membrane permeability compared to nitro groups, which showed antibacterial activity in styryl-linked analogs .
- Benzimidazole vs. Semicarbazone : Semicarbazone derivatives (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide) demonstrated potent α-glucosidase inhibition (IC₅₀: 12.88–44.35 μg/mL vs. acarbose: 40.06 μg/mL) , suggesting that bromo-substituted benzamides might require additional polar groups for similar efficacy.
Linker Flexibility: Ethyl vs. In contrast, rigid phenyl linkers in N-(4-Bz-phenyl)-4-Bz-benzamide derivatives may restrict motion but enhance stacking interactions in antibacterial assays .
Synthetic Routes :
- The ethyl-linked bromo-benzamide could be synthesized via azlactone hydrolysis and condensation with o-phenylenediamine (OPDA), a method used for styryl-linked analogs . Semicarbazone derivatives, however, employ hydrazine-aldehyde condensations .
Biological Activity
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula: C15H13BrN2O
- Molecular Weight: Approximately 303.18 g/mol
The compound features a benzimidazole moiety, which is known for its broad-spectrum pharmacological properties.
Target Interactions:
The benzimidazole ring in this compound allows it to interact with various biological targets, including DNA and proteins. This interaction can disrupt normal cellular functions, leading to:
- Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells by interfering with their metabolic pathways.
- Antimicrobial Activity: It exhibits inhibitory effects on several bacterial strains and fungi, contributing to its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies: The compound demonstrated significant antiproliferative effects against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.38 |
This activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Minimum Inhibitory Concentration (MIC): It exhibited notable MIC values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus faecalis | 4 |
| Methicillin-resistant Staphylococcus aureus | 4 |
These results suggest that the compound could be a promising candidate for treating infections caused by resistant strains .
Anti-inflammatory Activity
Preliminary studies indicate that this compound may also possess anti-inflammatory properties. The benzimidazole derivatives have been shown to modulate inflammatory pathways, potentially reducing inflammation in various disease models .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization: The compound was synthesized using established protocols for benzimidazole derivatives, followed by characterization through NMR and mass spectrometry.
- Biological Evaluation: In vitro assays demonstrated that this compound not only inhibits cancer cell growth but also shows significant antimicrobial activity against common pathogens.
- Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications on the benzimidazole ring can enhance biological activity, suggesting pathways for further optimization in drug design .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide and its derivatives?
The compound is typically synthesized via condensation reactions between 2-aminobenzimidazole derivatives and 4-bromobenzoyl chloride. Key steps include:
- Refluxing precursors in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) to facilitate amide bond formation .
- Purification via recrystallization using methanol or ethanol, with yields ranging from 70–85% .
- Structural confirmation using IR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–12 ppm) .
Q. How is the compound characterized to confirm its structural integrity?
A multi-technique approach is employed:
- Spectroscopy :
- IR : Identifies functional groups (e.g., benzimidazole NH, amide C=O) .
- ¹H/¹³C NMR : Assigns aromatic protons and carbon environments .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 378–385) .
- Chromatography : TLC (Rf values 0.6–0.9 in ethyl acetate/hexane) monitors reaction progress .
Q. What initial biological activities have been reported for this compound?
- Anticonvulsant activity : Derivatives showed 40–60% seizure reduction in Wistar rats (maximal electroshock model), comparable to phenytoin .
- Analgesic modulation : Attenuation of morphine-induced paradoxical pain in mice via opioid receptor interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Use Pd/C or CuI to accelerate coupling reactions .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
Q. What structure-activity relationship (SAR) insights guide the design of potent analogs?
- Aromatic substituents : Nitro (e.g., 3-NO₂) or methoxy (4-OCH₃) groups enhance anticonvulsant activity by 20–30% compared to aliphatic chains .
- Bromine position : Para-substitution on the benzamide ring improves metabolic stability and bioavailability .
- Hybrid scaffolds : Combining benzimidazole with pyrimidine moieties increases kinase inhibition (e.g., EGFR IC₅₀ = 2.4 μM) .
Q. What methodologies elucidate the compound’s pharmacological mechanisms?
- In vitro assays :
- Enzyme inhibition : α-glucosidase or sirtuin modulation assays using fluorogenic substrates .
- Receptor binding : Radioligand displacement studies (e.g., μ-opioid receptor binding with [³H]DAMGO) .
- In vivo models :
- Behavioral tests : Tail-flick or rotarod assays to assess analgesic/anticonvulsant efficacy .
- Gene expression : qPCR to measure changes in opioid receptor mRNA levels .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM in kinase assays) .
- Metabolic profiling : LC-MS/MS to identify active metabolites interfering with parent compound activity .
- Species-specific models : Compare rodent vs. human cell lines (e.g., SH-SY5Y neurons) to validate translational relevance .
Q. What strategies improve in vivo efficacy and reduce toxicity?
- Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or PEG moieties to enhance BBB penetration .
- Co-administration : Pair with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance .
- Toxicogenomics : RNA-seq to identify off-target gene regulation (e.g., cytochrome P450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
